1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Overview
Description
Cyclobutanetetracarboxylic dianhydride is a chemical compound related to cyclobutane, a four-membered ring structure, which is of interest due to its unique chemical and physical properties. The papers provided discuss various cyclobutane derivatives and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through different methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the spontaneous formation of the trans 1,3-adduct with trimethyltin hydride and a B-spiro derivative with bromotrichloromethane, which demonstrates the radical-type reactivity of 1,3-dibora-2,4-diphosphoniocyclobutane-1,3-diyl .
Molecular Structure Analysis
The molecular and crystal structures of these compounds are determined using techniques such as single crystal X-ray analysis. For example, the cyclobutane derivative mentioned in paper has a slightly distorted square-planar arrangement of the central four-membered ring. The molecule is located at the center of inversion, and the residues on opposite sides of the ring are on different faces, resembling the α-form for truxillic acid derivatives .
Chemical Reactions Analysis
Cyclobutane derivatives exhibit a variety of chemical behaviors. Cyclobuta(1,2-d)benzyne, for instance, can be generated and undergoes dimerization to form a novel strained benzenoid hydrocarbon with olefinic properties . The 1-zirconacyclobuta-2,3-dienes represent organometallic analogs of 1,2-cyclobutadiene and show unprecedented intramolecular C–H activation and reactivity towards carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal structure of a photodimer of 4'-chloro-4-styrylpyridine shows that the cyclobutane ring has a puckered conformation, which indicates that the dimerization process is a head-to-tail reaction . The Hirshfeld surface analysis confirms that hydrogen bonding and van der Waals interactions are dominant in the crystal packing of the cyclobutane derivative . Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones demonstrates the reactivity and potential for further chemical transformations of these compounds .
Scientific Research Applications
1. Synthesis of Polyimide Films
- Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is used to synthesize polyimide films .
2. Preparation of Poly (amic acid) Having Liquid Crystal Alignment Layers
- Application Summary: This compound is used in the preparation of poly (amic acid) having liquid crystal alignment layers .
3. Preparation of Photosensitive Polyimide Material for High Performance Organic Thin-Film Transistors
- Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is used in the preparation of photosensitive polyimide material for high performance organic thin-film transistors .
4. Preparation of Gold Colloids
- Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, was employed as a capping ligand in the preparation of gold colloids .
5. 5G-Enabled Telecommunications Hardware
- Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic dianhydride-based polyimide films have high modulus, lower flexibility, and superior dielectric properties well-suited for 5G-enabled telecommunications hardware .
6. Preparation of Polyimide Monomers in Flow Chemistry
- Application Summary: Dimethyl-substituted cyclobutanetetracarboxylic dianhydride (DM-CBDA) was prepared through photodimerization in photomicroreactors and applied in the preparation of polyimide films .
- Method of Application: Ethyl acetate as the solvent and an appropriate concentration of substrate could benefit this photodimerization process in the capillary photomicroreactor . Higher photonic efficiency and higher DM-CBDA yield were obtained in the photomicroreactor as compared to batch photoreactors .
- Results or Outcomes: DM-CBDA was applied to prepare the colorless transparent polyimide films, which showed a high polymerization activity for the preparation of poly (amic acid) with high molecular weight . A PI film of DM-CBDA/ODA with the UV cutoff wavelength of 295 nm, the glass transition temperature of 376 °C, and the elongation at break of 11.3% was prepared .
7. Functionalization of Cotton Fabric
- Application Summary: 1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, is used to functionalize cotton fabric . BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
8. Fabrication of Flexible, Free-Standing Nanocellulose Membranes
Safety And Hazards
Future Directions
CBDA has been used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . These materials have excellent high-temperature resistance, mechanical strength, and superior electrical/insulating properties . Therefore, CBDA and its derivatives have potential applications in the field of polymer engineering .
properties
IUPAC Name |
4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYCECQIOXZODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196058 | |
Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
CAS RN |
4415-87-6, 4411-19-2 | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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